2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole
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Overview
Description
(S)-2-(sec-butyl)-4,5-dihydrothiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The (S)-2-(sec-butyl)-4,5-dihydrothiazole compound is characterized by the presence of a sec-butyl group attached to the second carbon of the thiazole ring, and it exists in the (S)-enantiomeric form, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a thioamide precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (S)-2-(sec-butyl)-4,5-dihydrothiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the thiazole ring.
Scientific Research Applications
(S)-2-(sec-butyl)-4,5-dihydrothiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It finds use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(sec-butyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
®-2-(sec-butyl)-4,5-dihydrothiazole: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
2-(tert-butyl)-4,5-dihydrothiazole: A similar compound with a tert-butyl group instead of a sec-butyl group, affecting its chemical and physical properties.
2-(sec-butyl)thiazole: Lacks the dihydro component, resulting in different reactivity and applications.
Uniqueness
(S)-2-(sec-butyl)-4,5-dihydrothiazole is unique due to its specific stereochemistry and the presence of the sec-butyl group, which influences its reactivity and interactions with biological targets
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-[(2R)-butan-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
SAWWKXMIPYUIBW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H](C)C1=NCCS1 |
Canonical SMILES |
CCC(C)C1=NCCS1 |
Origin of Product |
United States |
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